![molecular formula C23H25N7O5 B2381799 isonicotinaldehyde {7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}hydrazone CAS No. 683790-64-9](/img/structure/B2381799.png)
isonicotinaldehyde {7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}hydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Isonicotinaldehyde {7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}hydrazone is a useful research compound. Its molecular formula is C23H25N7O5 and its molecular weight is 479.497. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Spectroscopic and Structural Analysis
Isonicotinyl hydrazones, such as those derived from isoniazid and o-vanillin, have been extensively studied for their structural and spectroscopic properties. These compounds, including isonicotinaldehyde hydrazones, are analyzed using techniques like IR, Raman, NMR, and electronic spectroscopy, supplemented by computational methods based on Density Functional Theory. Such studies help in understanding the molecular structure and behavior of these compounds under various conditions (González-Baró et al., 2012).
2. Antimicrobial and Antitubercular Potential
Research indicates that isonicotinyl hydrazones exhibit significant antimicrobial activity, particularly against Mycobacterium tuberculosis. They are recognized for their potential as therapeutic agents in treating tuberculosis, offering efficiency with lower toxicity compared to other drugs (Sah & Peoples, 1954). Further studies in this domain explore the synthesis and characterization of various isonicotinic acid hydrazones and their derivatives, highlighting their biological activities, including antimicrobial properties (Kandhavelu et al., 2012).
3. Applications in Catalysis and Material Science
Isonicotinyl hydrazones are used in the synthesis of complex metal compounds, which find applications in catalysis and material science. For instance, dioxotungsten(VI) complexes with isoniazid-related hydrazones have been synthesized and characterized, showing potential as precatalysts for olefin epoxidation (Vrdoljak et al., 2016). Such applications are crucial in industrial chemistry and the development of new materials.
4. Potential in Therapeutics Beyond Tuberculosis
Besides their role in treating tuberculosis, isonicotinyl hydrazones and related compounds are being investigated for their broader therapeutic potential. Studies have been conducted to understand their antioxidant and anti-inflammatory properties, which could be beneficial in various medical applications (Кorobko et al., 2018).
5. Analytical Applications
Isonicotinyl hydrazones are also used in analytical chemistry, such as in the identification of carbonyls, including aldehydes and ketones. Their distinct melting points and crystalline structures make them useful reagents in various analytical processes (Grosjean et al., 1999).
properties
IUPAC Name |
7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1,3-dimethyl-8-[(2E)-2-(pyridin-4-ylmethylidene)hydrazinyl]purine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N7O5/c1-28-20-19(21(32)29(2)23(28)33)30(22(26-20)27-25-12-15-8-10-24-11-9-15)13-16(31)14-35-18-6-4-17(34-3)5-7-18/h4-12,16,31H,13-14H2,1-3H3,(H,26,27)/b25-12+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMPNPVUXCQLWQQ-BRJLIKDPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NN=CC3=CC=NC=C3)CC(COC4=CC=C(C=C4)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N/N=C/C3=CC=NC=C3)CC(COC4=CC=C(C=C4)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N7O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-Methyl-2-(4-morpholinyl)-1,3-thiazol-5-yl]methanol](/img/structure/B2381717.png)
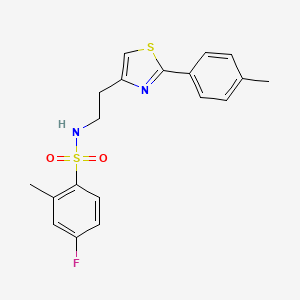
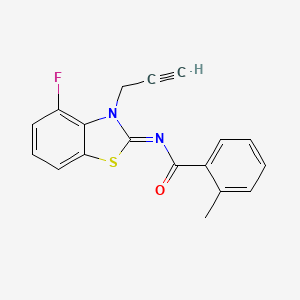
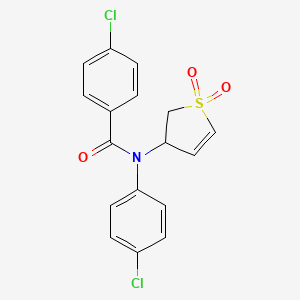


![5-((3,4-dihydroisoquinolin-2(1H)-yl)(m-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2381727.png)
![1'-[(4-Chlorophenyl)methyl]-3-(3,4-dichlorophenyl)spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione](/img/structure/B2381728.png)
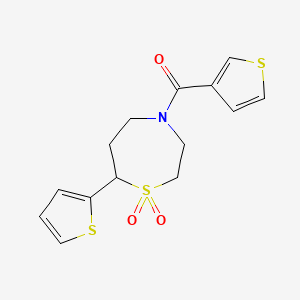

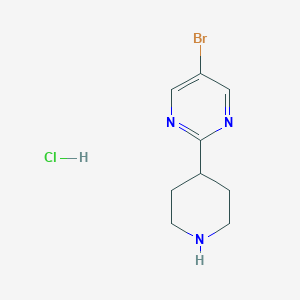
![N1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-N4-(propan-2-yl)piperazine-1,4-dicarboxamide](/img/structure/B2381735.png)

![1-[5-[(4-chlorophenyl)sulfanyl]-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-(3-thienyl)-1H-pyrazol-5-amine](/img/structure/B2381737.png)